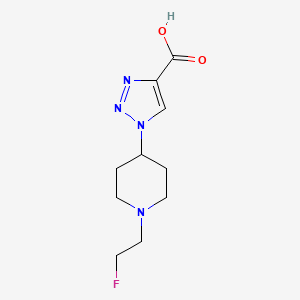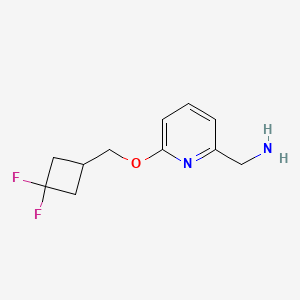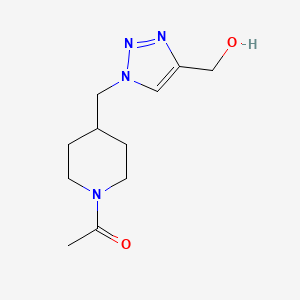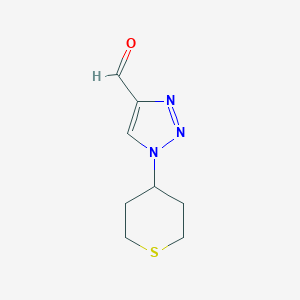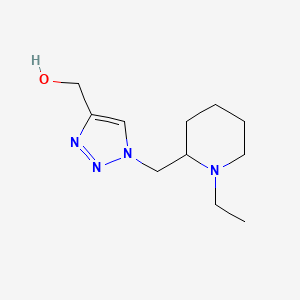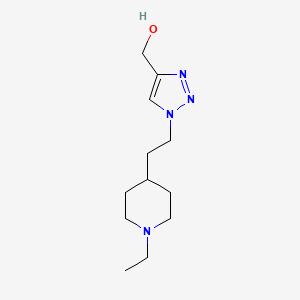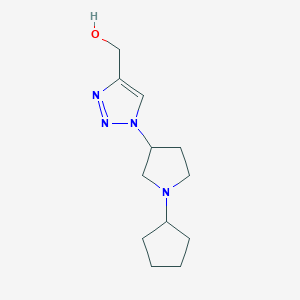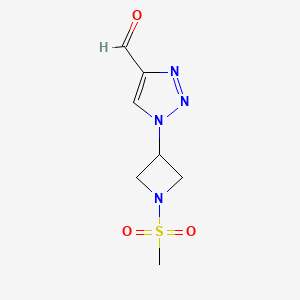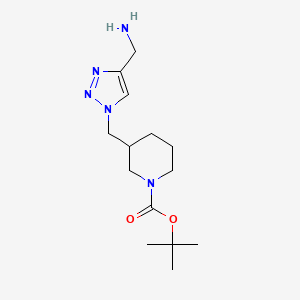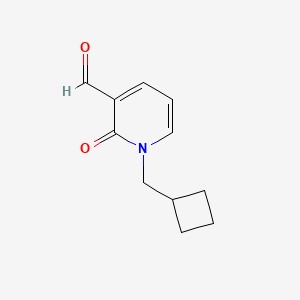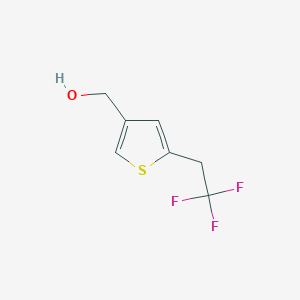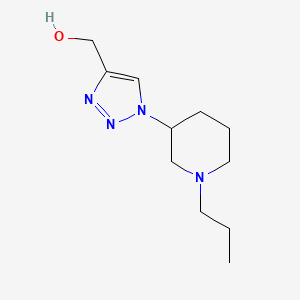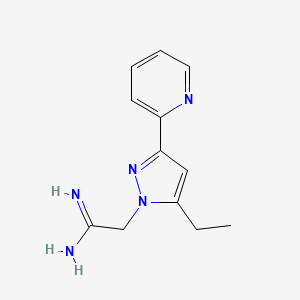
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide
Vue d'ensemble
Description
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide (EPPA) is a synthetic compound that is used in scientific research as an inhibitor of enzymes. It is a member of the pyrazole family, which is a group of small molecules that are used as pharmaceuticals and in other applications. EPPA has been used in a variety of studies, including those related to cancer, diabetes, and neurological disorders.
Applications De Recherche Scientifique
Application Summary
The compound is used in the synthesis of a new copper(II) complex, which contains two 3-(2-pyridyl)-5-ethyl-triazolates in bidentate-bridged coordination modes .
Methods of Application
The title compound, bis[μ-3-ethyl-5-(pyridin-2-yl)-1H-1,2,4-triazol-1-ido]bis[acetato(dimethylformamide)copper(II)], is a triazolate complex. Both copper atoms are involved in the formation of a planar six-membered metallocycle Cu–[N—N]2–Cu .
Results or Outcomes
The inversion center of the complex is located at the mid-point of the Cu⋯Cu vector. Each Cu II atom has a distorted trigonal–bipyramidal environment formed by the three nitrogen atoms of the deprotonated bridging 3-(2-pyridyl)-5-ethyl-triazolate unit, oxygen atoms of the OAc − group and dmf molecule .
2. Anti-Mycobacterial Activity
Application Summary
Pyrazolo[1,5-a]pyrimidines, which have a similar structure to the requested compound, have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) .
Methods of Application
The design and synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were reported, and their comprehensive structure–activity relationship studies were conducted .
Results or Outcomes
Some of these compounds exhibited potent in vitro M.tb growth inhibition, low hERG liability and good mouse/human liver microsomal stabilities, highlighting their potential as inhibitors of M.tb .
3. Ligand for Coordination Compounds
Application Summary
The compound, similar to “2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide”, can act as a ligand to form coordination compounds. These compounds have been the subject of intensive study over the past decades .
Methods of Application
Derivatives of 3-(2-pyridyl)-1,2,4-triazole are among the most widely used ligands that form stable Cu(II) coordination compounds. There are about 127 examples in the Cambridge Structural Database that exhibit this type of ligand, 37 of which complexes include the binuclear unit [Cu2(trz-py)2] with a Cu–[N—N]2–Cu bridge .
Results or Outcomes
These coordination compounds demonstrate interesting properties such as catalytic ability, anticancer activity, and magnetism .
4. Ligand for Coordination Compounds
Application Summary
The compound, similar to “2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide”, can act as a ligand to form coordination compounds. These compounds have been the subject of intensive study over the past decades .
Methods of Application
Derivatives of 3-(2-pyridyl)-1,2,4-triazole are among the most widely used ligands that form stable Cu(II) coordination compounds. There are about 127 examples in the Cambridge Structural Database that exhibit this type of ligand, 37 of which complexes include the binuclear unit [Cu2(trz-py)2] with a Cu–[N—N]2–Cu bridge .
Results or Outcomes
These coordination compounds demonstrate interesting properties such as catalytic ability, anticancer activity, and magnetism .
Propriétés
IUPAC Name |
2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-9-7-11(10-5-3-4-6-15-10)16-17(9)8-12(13)14/h3-7H,2,8H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUFKAHBWWJUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=N)N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



